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Introduction
Sligrl-NH2 is a synthetic hexapeptide amide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a

potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein

coupled receptor.[1][2][3] PAR2 is activated endogenously by proteolytic cleavage of its N-

terminus by serine proteases such as trypsin, revealing a tethered ligand that binds to the

receptor and initiates signaling.[4] Sligrl-NH2 mimics this tethered ligand, allowing for the direct

and specific activation of PAR2 in the absence of proteases.[5] This makes it a valuable tool for

investigating the physiological and pathological roles of PAR2 in various cellular processes,

including inflammation, pain, and tissue repair.

These application notes provide detailed protocols for utilizing Sligrl-NH2 in common in vitro

cell culture experiments to study PAR2 activation and downstream signaling pathways.

Mechanism of Action
Sligrl-NH2 selectively binds to and activates PAR2, which couples primarily to Gαq/11 and

Gα12/13 G-proteins. This activation triggers two major downstream signaling cascades: the

mobilization of intracellular calcium (Ca2+) and the activation of the Mitogen-Activated Protein

Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK).[6]
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Caption: Sligrl-NH2 activates PAR2, leading to downstream signaling cascades.

Product Specifications
Property Value

Sequence Ser-Leu-Ile-Gly-Arg-Leu-NH2

Molecular Weight 656.82 g/mol

Purity ≥95%

Solubility
Soluble in water (to 1 mg/ml) and DMSO (to 100

mg/ml).[7]

Storage

Store powder at -20°C for up to one year.[7]

Stock solutions can be stored at -20°C for up to

one month.[7] It is recommended to prepare

fresh solutions for use.

Quantitative Data Summary
The following table summarizes the effective concentrations of Sligrl-NH2 for PAR2 activation

in various in vitro assays. Note that optimal concentrations may vary depending on the cell type

and experimental conditions.
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Assay Cell Type
EC50 / Effective
Concentration

Reference

PAR2 Activation General EC50 ~ 5 µM [8]

Relaxation

(endothelium-free)

Perivascular Adipose

Tissue
EC50 of 10 µM [7]

Cytokine Production
Mouse Peritoneal

Macrophages
30 µM [9]

Experimental Protocols
General Experimental Workflow

Preparation

Experiment

Analysis

Cell Culture
(appropriate cell line)

Serum Starvation
(optional, for kinase assays)

Prepare Sligrl-NH2
Stock Solution

Stimulate with Sligrl-NH2
(various concentrations and times)

Calcium Imaging Western Blot
(p-ERK)

Cytokine Release Assay
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Caption: A general workflow for in vitro experiments using Sligrl-NH2.

Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in

response to Sligrl-NH2 stimulation using a fluorescent calcium indicator.

Materials:

Cells expressing PAR2 (e.g., HEK293 cells stably expressing PAR2, or endogenous PAR2-

expressing cells like HCT-15).[10]

Sligrl-NH2 peptide.

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

96-well black, clear-bottom microplate.

Fluorescence microplate reader or fluorescence microscope.

Procedure:

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate

density to achieve a confluent monolayer on the day of the experiment. Culture overnight at

37°C in a 5% CO2 incubator.

Dye Loading: a. Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4

AM and 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the wells and

wash once with HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate the plate

at 37°C for 30-60 minutes in the dark.
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Washing: a. Gently remove the loading buffer. b. Wash the cells twice with 200 µL of HBSS

to remove excess dye. c. After the final wash, add 100 µL of HBSS to each well.

Sligrl-NH2 Stimulation and Measurement: a. Prepare a 2X stock solution of Sligrl-NH2 in

HBSS at the desired final concentrations (e.g., ranging from 1 µM to 100 µM). b. Place the

microplate in the fluorescence plate reader and set the instrument to record fluorescence

intensity (for Fluo-4, excitation ~488 nm, emission ~520 nm) over time. c. Establish a stable

baseline fluorescence reading for 1-2 minutes. d. Add 100 µL of the 2X Sligrl-NH2 solution

to the corresponding wells. e. Continue to record the fluorescence intensity for at least 5-10

minutes to capture the peak response and subsequent decline.

Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the

baseline fluorescence (F0) from the peak fluorescence (F). b. The response is often

expressed as the ratio ΔF/F0. c. Plot the dose-response curve to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western
Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates

following Sligrl-NH2 stimulation as a measure of MAPK pathway activation.[2]

Materials:

Cells expressing PAR2.

Sligrl-NH2 peptide.

6-well or 12-well cell culture plates.

Serum-free cell culture medium.

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and electrophoresis apparatus.
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Western blot transfer system.

PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate.

Imaging system (e.g., ChemiDoc).

Procedure:

Cell Culture and Serum Starvation: a. Seed cells in 6-well plates and grow to 80-90%

confluency. b. To reduce basal ERK phosphorylation, serum-starve the cells by replacing the

growth medium with serum-free medium for 4-24 hours prior to stimulation.[2]

Sligrl-NH2 Stimulation: a. Treat the serum-starved cells with various concentrations of

Sligrl-NH2 (e.g., 1 µM - 50 µM) for different time points (e.g., 5, 15, 30, 60 minutes). A time-

course experiment is recommended to determine the peak p-ERK response.

Cell Lysis: a. After stimulation, place the plates on ice and wash the cells once with ice-cold

PBS. b. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well. c.

Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30

minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect

the supernatant (cell lysate).

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample

buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane

onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane. d.

Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the
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membrane with the primary antibody against p-ERK1/2 overnight at 4°C. f. Wash the

membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL

substrate and visualize the bands using an imaging system.

Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total ERK1/2.[2]

Data Analysis: a. Quantify the band intensities using densitometry software. b. Express the

p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Protocol 3: Cytokine Release Assay
This protocol provides a general method for measuring the release of pro-inflammatory

cytokines (e.g., IL-6, IL-8, TNF-α) from cells stimulated with Sligrl-NH2.

Materials:

Immune cells (e.g., macrophages, mast cells) or other cell types known to produce cytokines

upon PAR2 activation.

Sligrl-NH2 peptide.

24-well or 48-well cell culture plates.

Cell culture medium.

ELISA kit for the specific cytokine of interest.

Microplate reader.

Procedure:

Cell Seeding: Seed cells in a 24-well plate at a suitable density and allow them to adhere

and stabilize overnight.

Sligrl-NH2 Stimulation: a. Replace the culture medium with fresh medium containing

different concentrations of Sligrl-NH2 (e.g., 10 µM - 100 µM). b. Include a negative control
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(medium alone) and a positive control (e.g., LPS for macrophages). c. Incubate for a

predetermined time period (e.g., 6, 12, or 24 hours) to allow for cytokine production and

secretion.[9]

Supernatant Collection: a. After incubation, centrifuge the plates at a low speed (e.g., 300 x g

for 5 minutes) to pellet the cells. b. Carefully collect the cell culture supernatant without

disturbing the cell layer. c. The supernatant can be assayed immediately or stored at -80°C

for later analysis.

Cytokine Measurement (ELISA): a. Perform the ELISA for the target cytokine according to

the manufacturer's instructions. b. Briefly, this typically involves adding the supernatant to an

antibody-coated plate, followed by the addition of a detection antibody and a substrate for

color development.

Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate

reader. b. Calculate the concentration of the cytokine in each sample by comparing the

absorbance values to a standard curve. c. Plot the cytokine concentration as a function of

the Sligrl-NH2 concentration.

Troubleshooting
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Issue Possible Cause Solution

No or low response to Sligrl-

NH2

Low or no PAR2 expression on

the cell line.

Confirm PAR2 expression by

Western blot, qPCR, or flow

cytometry. Use a cell line

known to express functional

PAR2.

Inactive Sligrl-NH2 peptide.

Ensure proper storage and

handling of the peptide. Use a

fresh batch if necessary.

Suboptimal peptide

concentration or stimulation

time.

Perform a dose-response and

time-course experiment to

determine the optimal

conditions.

High background in Western

blot

Insufficient blocking or

washing.

Increase blocking time and/or

the number of washes. Use a

different blocking agent (e.g.,

BSA instead of milk).

Primary antibody concentration

is too high.

Titrate the primary antibody to

determine the optimal

concentration.

High variability in ELISA results Pipetting errors.
Use calibrated pipettes and

ensure consistent technique.

Inconsistent incubation times

or temperatures.

Adhere strictly to the protocol's

incubation parameters.

Conclusion
Sligrl-NH2 is a powerful tool for the in vitro investigation of PAR2 signaling. The protocols

provided here offer a starting point for researchers to design and execute experiments to

elucidate the role of PAR2 in their specific cellular systems. Optimization of cell type, peptide

concentration, and incubation times will be crucial for obtaining robust and reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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